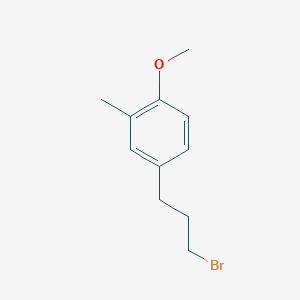

4-(3-Bromopropyl)-1-methoxy-2-methylbenzene

概要

説明

4-(3-Bromopropyl)-1-methoxy-2-methylbenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with a methoxy group, a methyl group, and a bromopropyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromopropyl)-1-methoxy-2-methylbenzene typically involves the bromination of 1-methoxy-2-methylbenzene followed by a nucleophilic substitution reaction. The process can be summarized as follows:

Bromination: 1-methoxy-2-methylbenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the para position relative to the methoxy group.

Nucleophilic Substitution: The resulting bromo compound undergoes a nucleophilic substitution reaction with 3-bromopropyl bromide in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反応の分析

Types of Reactions

4-(3-Bromopropyl)-1-methoxy-2-methylbenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the aromatic ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include potassium carbonate, sodium hydroxide, and various nucleophiles such as amines and thiols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products

Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.

Oxidation: Products include aldehydes, ketones, or carboxylic acids.

Reduction: Products include dehalogenated compounds or reduced aromatic rings.

科学的研究の応用

4-(3-Bromopropyl)-1-methoxy-2-methylbenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound can be used to develop new pharmaceuticals by modifying its structure to enhance biological activity.

Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Biological Studies: The compound can be used to study the effects of aromatic compounds on biological systems.

作用機序

The mechanism of action of 4-(3-Bromopropyl)-1-methoxy-2-methylbenzene depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biochemical effects.

類似化合物との比較

Similar Compounds

4-(3-Chloropropyl)-1-methoxy-2-methylbenzene: Similar structure but with a chlorine atom instead of bromine.

4-(3-Bromopropyl)-1-methoxybenzene: Lacks the methyl group on the benzene ring.

4-(3-Bromopropyl)-2-methylbenzene: Lacks the methoxy group on the benzene ring.

Uniqueness

4-(3-Bromopropyl)-1-methoxy-2-methylbenzene is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its reactivity and interactions in chemical and biological systems.

生物活性

4-(3-Bromopropyl)-1-methoxy-2-methylbenzene, also known by its CAS number 92644-18-3, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromopropyl group attached to a methoxy-substituted methylbenzene ring. Its molecular formula is CHBrO, and it possesses a molecular weight of approximately 255.15 g/mol. The presence of bromine and methoxy groups suggests potential reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways. For instance, brominated compounds often exhibit inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.

- Receptor Modulation : The structure indicates potential interactions with various receptors, including adrenergic and serotonin receptors, which could lead to physiological responses such as altered neurotransmitter levels.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of cell wall synthesis.

- Anticancer Potential : Some derivatives of brominated aromatic compounds have shown promise in cancer research. They may induce apoptosis in cancer cells or inhibit tumor growth by targeting specific signaling pathways.

- Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted on the antimicrobial properties of various brominated compounds included this compound. Results indicated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.Compound MIC (µg/mL) Bacterial Strain This compound 32 Staphylococcus aureus Standard Antibiotic (Penicillin) 16 Staphylococcus aureus This compound 64 Escherichia coli Standard Antibiotic (Ampicillin) 32 Escherichia coli -

Cytotoxicity Assay :

In a cytotoxicity assay against human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated IC values indicating moderate cytotoxic effects, suggesting potential for further development as an anticancer agent.Cell Line IC (µM) MCF-7 25 HeLa 30 A549 20

特性

IUPAC Name |

4-(3-bromopropyl)-1-methoxy-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-9-8-10(4-3-7-12)5-6-11(9)13-2/h5-6,8H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVKTCHSOHXQLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCCBr)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。